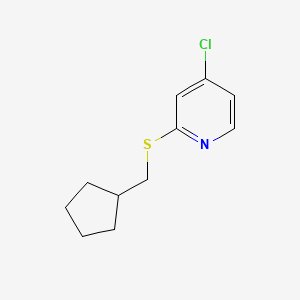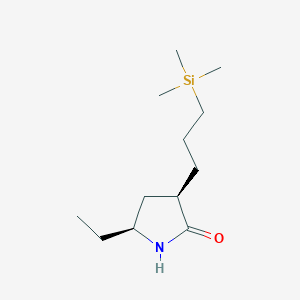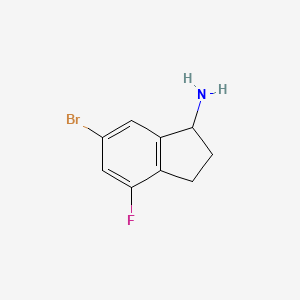
5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-Fluoro-4-hydroxy-8-methylquinoline.
Hydrazide Formation: The quinoline derivative is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent dyes and sensors due to its unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA replication. The hydroxyl and carbohydrazide groups may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Similar structure but with different substitution patterns.
5-Fluoro-4-hydroxy-8-chloroquinoline: Contains a chlorine atom instead of a methyl group.
5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid: Carboxylic acid derivative instead of carbohydrazide.
Uniqueness
5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which can form additional hydrogen bonds and enhance its biological activity. The combination of fluorine, hydroxyl, and carbohydrazide groups provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C11H10FN3O2 |
|---|---|
Peso molecular |
235.21 g/mol |
Nombre IUPAC |
5-fluoro-8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H10FN3O2/c1-5-2-3-7(12)8-9(5)14-4-6(10(8)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17) |
Clave InChI |
LXNRHFDCFXTRFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)F)C(=O)C(=CN2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one](/img/structure/B11877339.png)

![7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane](/img/structure/B11877346.png)

![2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11877357.png)

![2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11877368.png)




